molecular formula C8H13NO4 B13179021 2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate CAS No. 168113-12-0

2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate

Cat. No.: B13179021
CAS No.: 168113-12-0
M. Wt: 187.19 g/mol
InChI Key: ZDCRASVHGJDHRS-PHDIDXHHSA-N
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Description

2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate is an organic compound with a unique structure characterized by the presence of an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate typically involves the reaction of diethyl aziridine-2,3-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reaction temperature is maintained between 20-30°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps such as purification through recrystallization using solvents like acetonitrile .

Chemical Reactions Analysis

Types of Reactions

2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield vicinal diols, while reduction with LiAlH4 can produce the corresponding amine derivatives .

Scientific Research Applications

2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Properties

CAS No.

168113-12-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

diethyl (2R,3R)-aziridine-2,3-dicarboxylate

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

ZDCRASVHGJDHRS-PHDIDXHHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](N1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1C(N1)C(=O)OCC

Origin of Product

United States

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